N-(2-bromophenyl)-5-(4-chlorophenyl)furan-2-carboxamide
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Description
N-(2-bromophenyl)-5-(4-chlorophenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H11BrClNO2 and its molecular weight is 376.6 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-bromophenyl)-5-(4-chlorophenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the molecular formula C13H9BrClNO2 and a molecular weight of approximately 308.57 g/mol. Its structure features a furan ring substituted with a bromophenyl group at the 2-position and a chlorophenyl group at the 5-position, which contribute to its reactivity and biological properties. The presence of halogen atoms (bromine and chlorine) is known to enhance the biological activity of organic compounds by influencing their interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Furan Ring : Starting from furan-2-carbonyl chloride and appropriate anilines.
- Substitution Reactions : Utilizing reagents like potassium permanganate or lithium aluminum hydride to modify functional groups.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0195 mg/mL |
Staphylococcus aureus | 0.0048 mg/mL |
Candida albicans | 0.039 mg/mL |
The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism .
Anticancer Activity
This compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through:
- Inhibition of cell proliferation : The compound has shown effectiveness against various cancer cell lines, indicating potential as a chemotherapeutic agent.
- Modulation of signaling pathways : It may interact with specific receptors or enzymes involved in cancer progression, leading to reduced tumor growth.
The precise mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes/Receptors : The compound may bind to specific molecular targets, altering their activity and leading to downstream biological effects.
- Influencing Biochemical Pathways : Its structural features allow it to modulate critical pathways involved in microbial resistance and cancer cell survival.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be understood through SAR studies that compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-Bromophenyl)furan-2-carboxamide | Bromine on para position | Moderate antibacterial activity |
N-(2-Chlorophenyl)furan-2-carboxamide | Chlorine instead of bromine | Lower activity compared to brominated |
N-(Phenyl)furan-2-carboxamide | No halogen substituents | Minimal activity |
These comparisons highlight how variations in substituents can significantly affect the chemical behavior and biological efficacy of similar compounds .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antibacterial Efficacy Against Resistant Strains : A study demonstrated that this compound showed enhanced activity against multidrug-resistant Acinetobacter baumannii, suggesting potential use as an adjuvant in antibiotic therapy .
- Cytotoxicity Tests on Cancer Cell Lines : In vitro assays indicated that the compound significantly reduced viability in various cancer cell lines, including breast and lung cancer cells, with IC50 values comparable to established chemotherapeutics .
Properties
CAS No. |
461398-39-0 |
---|---|
Molecular Formula |
C17H11BrClNO2 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
N-(2-bromophenyl)-5-(4-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H11BrClNO2/c18-13-3-1-2-4-14(13)20-17(21)16-10-9-15(22-16)11-5-7-12(19)8-6-11/h1-10H,(H,20,21) |
InChI Key |
UOIZPKNZJIOYCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
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